1-Nitroso-2-naphthol
Overview
Description
1-Nitroso-2-naphthol is an organic compound with the chemical formula C₁₀H₆(NO)OH. It is one of several possible nitrosonaphthols and is the most studied for applications as an indicator and a dye . This compound is known for its yellowish-brown appearance and its ability to form deeply colored complexes with metals such as iron (II) and cobalt (II) .
Scientific Research Applications
1-Nitroso-2-naphthol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
1-Nitroso-2-naphthol is an organic compound that primarily targets heavy metal ions such as iron (II) and cobalt (II) . These metal ions play crucial roles in various biological processes, including oxygen transport, electron transfer, and enzymatic reactions.
Mode of Action
The compound interacts with its targets by forming deeply colored complexes . The deep colors of these complexes result from the delocalized bonding within each five-membered chelate ring . These species can be classified as nitroso complexes .
Result of Action
The formation of complexes with metal ions can lead to changes in the color of the solution, which is why this compound is often used as an indicator and a dye
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Nitroso-2-naphthol can be prepared by treatment of 2-naphthol with nitrous acid . Its conjugate base forms deeply colored complexes with iron (II) and cobalt (II), complexes [M (C 10 H 6 (NO)O) 3] 2- . The deep colors of these complexes result from the delocalized bonding within each five-membered chelate ring . These species can be classified as nitroso complexes .
Cellular Effects
The cellular effects of this compound are not fully investigated . It is known to cause irritation of the digestive tract, skin, and eyes, and may cause respiratory tract irritation .
Molecular Mechanism
It is known that its conjugate base forms deeply colored complexes with iron (II) and cobalt (II), which suggests that it may interact with these metal ions in biological systems .
Preparation Methods
1-Nitroso-2-naphthol can be synthesized through the treatment of 2-naphthol with nitrous acid. The reaction can be represented as follows :
[ \text{C}_{10}\text{H}_7\text{OH} + \text{HNO}2 \rightarrow \text{C}{10}\text{H}_6(\text{NO})\text{OH} + \text{H}_2\text{O} ]
In industrial settings, the compound is often prepared by the action of sulfuric acid upon a solution of potassium or sodium nitrite and the sodium salt of 2-naphthol . Other methods include the action of sodium nitrite upon an alcoholic solution of zinc chloride and 2-naphthol, or by the action of sodium nitrite upon 2-naphthol suspended in zinc sulfate solution .
Chemical Reactions Analysis
1-Nitroso-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-nitro-2-naphthol.
Reduction: It can be reduced to form 2-naphthol.
Substitution: Electrophilic attack occurs characteristically at the 1-position, as indicated by nitrosylation to give this compound.
Common reagents used in these reactions include nitrous acid for nitrosylation and various oxidizing and reducing agents for other transformations. The major products formed from these reactions include 1-nitro-2-naphthol and 2-naphthol .
Comparison with Similar Compounds
1-Nitroso-2-naphthol can be compared with other similar compounds such as:
2-Naphthol: An isomer of this compound, differing by the location of the hydroxyl group on the naphthalene ring.
1-Nitro-2-naphthol: Formed by the oxidation of this compound.
1-Naphthol: Another isomer of 2-naphthol, differing by the position of the hydroxyl group.
The uniqueness of this compound lies in its ability to form deeply colored complexes with metal ions, making it valuable in various analytical and industrial applications .
Properties
IUPAC Name |
1-nitrosonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOOTNFFAQIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059622, DTXSID30876194 | |
Record name | 2-Naphthalenol, 1-nitroso- | |
Source | EPA DSSTox | |
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Record name | 1,2-Naphthalenedione, 1-oxime | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS] | |
Record name | 1-Nitroso-2-naphthol | |
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Vapor Pressure |
0.0000911 [mmHg] | |
Record name | 1-Nitroso-2-naphthol | |
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CAS No. |
131-91-9, 2636-79-5 | |
Record name | 1-Nitroso-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-91-9 | |
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Record name | 1-Nitroso-2-naphthol | |
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Record name | 1, 1-oxime | |
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Record name | 1-Nitroso-2-naphthol | |
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Record name | 2-Naphthalenol, 1-nitroso- | |
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Record name | 2-Naphthalenol, 1-nitroso- | |
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Record name | 1,2-Naphthalenedione, 1-oxime | |
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Record name | 1-nitroso-2-naphthol | |
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Record name | 1-NITROSO-2-NAPHTHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of 1-nitroso-2-naphthol?
A1: this compound acts as a chelating agent, primarily targeting metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It forms stable complexes with various metal ions, including cobalt, copper, nickel, iron, zinc, cadmium, and palladium. This property makes it useful for various applications, such as:
- Preconcentration and Separation: It effectively extracts trace amounts of metal ions from complex matrices like water samples. [, , , , , , ]
- Spectrophotometric Determination: The colored complexes formed with metal ions enable their quantification using techniques like spectrophotometry and atomic absorption spectrometry. [, , , , , , , , , , , , ]
Q2: Is this compound selective for specific metal ions?
A2: While it interacts with a range of metal ions, it exhibits a strong affinity for cobalt [, , , ] and palladium. [] This selectivity allows for the separation and determination of these metals even in the presence of other interfering ions.
Q3: How does this compound contribute to cobalt removal in industrial processes?
A3: In the zinc electrowinning process, trace cobalt ions negatively impact the efficiency. this compound, especially when grafted onto resins or supported on silica, efficiently removes these trace cobalt impurities from the zinc sulfate electrolyte, contributing to a more efficient electrowinning process. []
Q4: What is the molecular formula and weight of this compound?
A4: Its molecular formula is C10H7NO2, and its molecular weight is 173.17 g/mol.
Q5: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?
A5: Several techniques are employed for characterization:
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and its complexes, aiding in studying complex formation and stability. [, , , , , , , , , , ]
- IR Spectroscopy: Helps identify functional groups and study the metal-ligand bonding modes. [, , , , , , , , , ]
- NMR Spectroscopy (1H and 13C): Offers insights into the structure and dynamics of the molecule and its complexes. [, , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
- X-ray Crystallography: Provides detailed three-dimensional structural information for the molecule and its complexes in the solid state. [, , , ]
Q6: Does this compound exhibit any interesting isomerism?
A6: Yes, this compound exhibits tautomerism between the nitroso (C-N=O) and oxime (C=N-OH) forms. Studies using 5-arylazo-8-quinolinols, which also exhibit azo-hydrazone tautomerism, suggest that the complexes of these ligands, including this compound, primarily exist in the azo form. []
Q7: How does the solubility of this compound vary in different solvents?
A7: this compound shows limited solubility in water but good solubility in organic solvents like ethanol, acetone, dimethylformamide, and carbon tetrachloride. [, , , , , , ] This property is exploited for extraction and preconcentration procedures.
Q8: Does the presence of surfactants affect the properties of this compound?
A8: Yes, studies have shown that surfactants, particularly anionic ones like sodium dodecyl sulfate (SDS), can enhance the solubility and analytical sensitivity of this compound and its metal complexes. [, , ] This effect is attributed to the solubilization of the hydrophobic molecule within the micelles formed by the surfactant.
Q9: How are analytical methods using this compound validated for accuracy and precision?
A9: Various approaches are employed:
- Standard Addition Method: This technique helps to account for matrix effects in complex samples, improving the accuracy of the analysis. []
- Analysis of Certified Reference Materials (CRMs): Comparing the results obtained using the developed method with the certified values of CRMs ensures the accuracy of the method. []
- Replicate Analyses: Performing multiple measurements of the same sample provides information about the precision of the method, typically expressed as relative standard deviation (RSD). [, , , , , , , , , ]
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